Structural Differentiation from ICA-105574: 4-Amino vs. 3-Nitro Substitution on N-(4-Phenoxyphenyl)benzamide Core
4-Amino-N-(4-phenoxyphenyl)benzamide (CAS: 307330-41-2) is structurally distinct from the well-characterized hERG activator ICA-105574, which is 3-nitro-N-(4-phenoxyphenyl)benzamide (CAS: 316146-57-3) [1]. ICA-105574 removes hERG channel inactivation by shifting the voltage-dependence midpoint by >180 mV, from −86 mV to +96 mV at 2 μM [2]. The 4-amino substitution in the target compound replaces the electron-withdrawing nitro group with an electron-donating amino group, fundamentally altering the electronic properties of the benzamide ring and precluding the inactivation-removal mechanism documented for ICA-105574 .
| Evidence Dimension | Substituent position and type on benzamide ring |
|---|---|
| Target Compound Data | 4-amino substitution (electron-donating group) |
| Comparator Or Baseline | ICA-105574: 3-nitro substitution (electron-withdrawing group), CAS: 316146-57-3 |
| Quantified Difference | Positional shift from 3- to 4-; functional group change from nitro (NO₂) to amino (NH₂); >180 mV shift in inactivation midpoint for comparator only |
| Conditions | Structural comparison with published hERG electrophysiology data for comparator |
Why This Matters
Procurement of the correct 4-amino analog (307330-41-2) rather than the 3-nitro analog (316146-57-3) is essential for SAR studies where hERG activation is not the desired phenotype, as the two compounds exhibit fundamentally different electronic properties and pharmacological profiles.
- [1] Garg V, Stary-Weinzinger A, Sachse F, Sanguinetti MC. Molecular determinants for activation of human ether-à-go-go-related gene 1 potassium channels by 3-nitro-N-(4-phenoxyphenyl) benzamide. Mol Pharmacol. 2011;80(4):630-637. View Source
- [2] Gerlach AC, Stoehr SJ, Castle NA. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574). Mol Pharmacol. 2010;77(1):58-68. View Source
